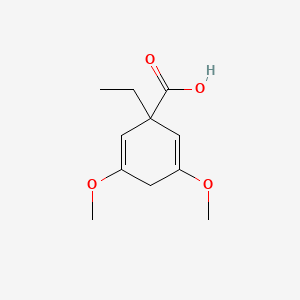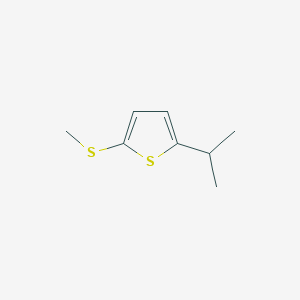
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methylsulfanyl group at the 2-position and an isopropyl group at the 5-position of the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-(propan-2-yl)thiophene can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives. For instance, starting with 2-bromothiophene, a Grignard reaction can be employed to introduce the isopropyl group at the 5-position. Subsequently, the methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiolate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler thiophene derivative.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the methylsulfanyl group.
Substitution: Halogenated or alkylated thiophene derivatives.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-5-(propan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl and isopropyl groups can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function in conductive polymers and semiconductors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfanyl)thiophene: Lacks the isopropyl group, making it less sterically hindered.
5-(Propan-2-yl)thiophene: Lacks the methylsulfanyl group, affecting its reactivity and electronic properties.
2,5-Dimethylthiophene: Contains two methyl groups instead of a methylsulfanyl and an isopropyl group.
Uniqueness
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene is unique due to the combination of the methylsulfanyl and isopropyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
111859-79-1 |
|---|---|
Formule moléculaire |
C8H12S2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-5-propan-2-ylthiophene |
InChI |
InChI=1S/C8H12S2/c1-6(2)7-4-5-8(9-3)10-7/h4-6H,1-3H3 |
Clé InChI |
KKNWHTWUVPHONC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(S1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




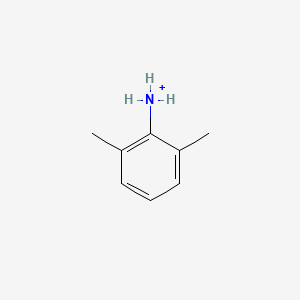
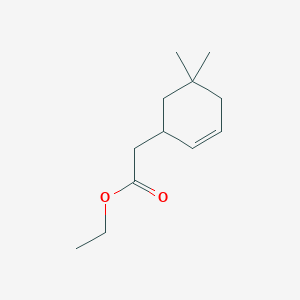

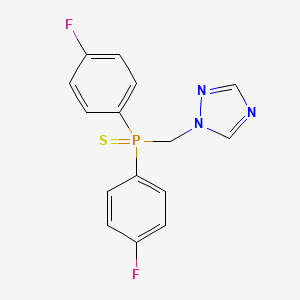
methanone](/img/structure/B14323951.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
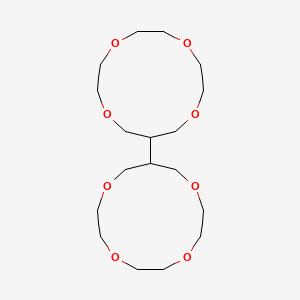

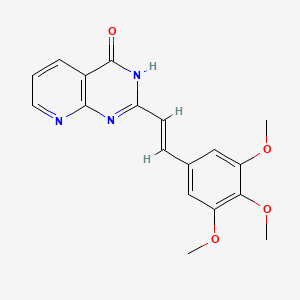
![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
